molecular formula C10H7BrN2O3 B15063870 6-Bromo-8-methyl-5-nitroquinolin-2-ol

6-Bromo-8-methyl-5-nitroquinolin-2-ol

Cat. No.: B15063870
M. Wt: 283.08 g/mol
InChI Key: JBCCAHPDQKGZKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-5-nitroquinolin-2-ol typically involves the bromination, nitration, and subsequent functionalization of quinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitric acid or nitrating agents for nitration. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure consistent quality and high yield. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-5-nitroquinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

6-Bromo-8-methyl-5-nitroquinolin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-5-nitroquinolin-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methylquinolin-2-ol
  • 5-Nitroquinolin-2-ol
  • 8-Methyl-5-nitroquinolin-2-ol

Uniqueness

Compared to similar compounds, it offers a unique combination of properties that can be exploited in various scientific research and industrial applications .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

6-bromo-8-methyl-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H7BrN2O3/c1-5-4-7(11)10(13(15)16)6-2-3-8(14)12-9(5)6/h2-4H,1H3,(H,12,14)

InChI Key

JBCCAHPDQKGZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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